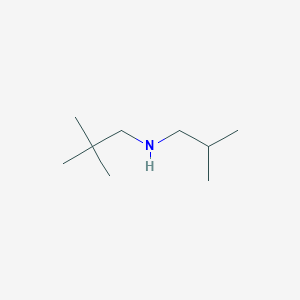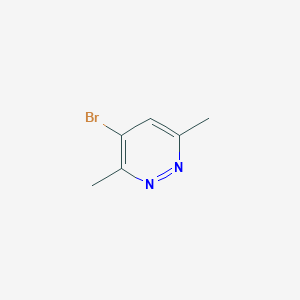![molecular formula C10H18FNO4 B2519784 2-Fluor-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butansäure CAS No. 2287341-27-7](/img/structure/B2519784.png)
2-Fluor-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is an organic compound with a complex structure that includes a fluoro group, a methyl group, and a tert-butyl carbamate group
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, fluorinated compounds are often used as probes or tracers due to the unique properties of fluorine atoms. This compound could be used in studies involving enzyme interactions or metabolic pathways.
Medicine
Medicinally, fluorinated compounds are of great interest due to their potential to improve the pharmacokinetic properties of drugs. This compound could be explored for its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with enhanced properties, such as increased thermal stability or resistance to degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobutane and 3-methylbutanoic acid.
Protection of Amino Group: The amino group is protected using tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate.
Coupling Reaction: The protected amino acid is then coupled with the fluorinated intermediate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the fluoro group or the carbonyl group, leading to the formation of alcohols or alkanes.
Substitution: The fluoro group can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 (potassium permanganate) or PCC (pyridinium chlorochromate) can be used.
Reduction: Common reducing agents include LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 2-fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid derivatives with hydroxyl or carbonyl functionalities.
Wirkmechanismus
The mechanism by which 2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid exerts its effects would depend on its specific application. In medicinal chemistry, for example, the compound could interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the fluoro group can enhance binding affinity and selectivity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-3-methylbutanoic acid: Lacks the tert-butyl carbamate group, making it less bulky and potentially less selective in biological applications.
3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid: Lacks the fluoro group, which can significantly alter its reactivity and interaction with biological targets.
Uniqueness
The combination of the fluoro group, methyl group, and tert-butyl carbamate group in 2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid makes it unique. This structure provides a balance of steric hindrance and electronic effects, which can be advantageous in both chemical reactions and biological interactions.
Eigenschaften
IUPAC Name |
2-fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO4/c1-6(7(11)8(13)14)5-12-9(15)16-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNXQMHPTARYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)C(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2519707.png)
![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(thiophene-3-carbonyl)piperazine](/img/structure/B2519708.png)
![3-[(4-Bromophenyl)sulfamoyl]benzoic acid](/img/structure/B2519709.png)

![7-[(4-fluorophenyl)amino]-5-methyl-2-(2-phenylethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one](/img/structure/B2519712.png)

![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide](/img/structure/B2519715.png)
![N-(2-Cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2519717.png)

![3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole](/img/structure/B2519720.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2519722.png)

![1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]urea](/img/structure/B2519724.png)
